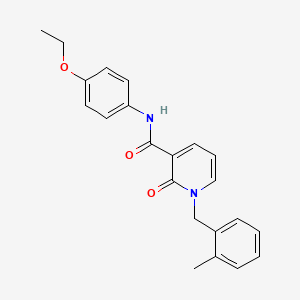

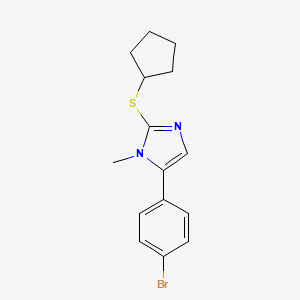

![molecular formula C7H3N3S B2916267 Thiazolo[4,5-c]pyridine-2-carbonitrile CAS No. 1417816-59-1](/img/structure/B2916267.png)

Thiazolo[4,5-c]pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolo[4,5-c]pyridine-2-carbonitrile is a compound that incorporates both thiazole and pyridine moieties . Thiazoles are present in numerous natural products and have diverse applications in drug development for treatment of allergies, inflammation, HIV infections, hypertension, bacterial infections, and more . Pyridines are an important class of heterocyclic compounds because they occur in many natural compounds that have biological activity .

Synthesis Analysis

The synthesis of Thiazolo[4,5-c]pyridine-2-carbonitrile derivatives involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various reagents . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded related compounds .Molecular Structure Analysis

The molecular structure of Thiazolo[4,5-c]pyridine-2-carbonitrile derivatives was confirmed by spectral data and elemental analysis .Scientific Research Applications

Medicinal Chemistry

Thiazolo[4,5-c]pyridine derivatives are important in the field of medicinal chemistry . They are basic components of more than 7000 existing drug molecules with clinical applications . They have been studied for their antimicrobial, apoptotic, and antitumor activities .

Inhibitors of DNA Gyrase

Some representatives of this class of compounds are inhibitors of DNA gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA. Inhibitors of this enzyme can be used as antibacterial agents.

SARS-Cov-2 Glycoprotein Inhibitors

Thiazolo[4,5-c]pyridine derivatives have been found to inhibit SARS-Cov-2 glycoprotein . This makes them potential candidates for the development of treatments for COVID-19.

Functional Organic Materials

These compounds have been identified as valuable functional organic materials . This suggests potential applications in the field of materials science, such as the development of new types of polymers or coatings.

Anticancer Drugs

Derivatives of thiazolo[4,5-c]pyridine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .

Ligand Design

The structural similarity of the thiazolo[4,5-c]pyridine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Estrogen Receptor Ligands

Thiazole analogs can serve as estrogen receptor ligands . This suggests potential applications in the treatment of conditions related to estrogen levels, such as certain types of breast cancer.

Inhibitors of Poly (ADP-ribose) Polymerase-1

Thiazole analogs may inhibit poly (ADP-ribose) polymerase-1 . This enzyme is involved in DNA repair, and inhibitors can be used in cancer treatment to prevent cancer cells from repairing their DNA.

Mechanism of Action

Mode of Action

It’s known that many thiazole derivatives interact with their targets through processes such as phosphorylation . The presence of electron-withdrawing groups, such as bromine, at certain positions on the phenyl ring may enhance the compound’s activity due to their size and inductive effect .

Biochemical Pathways

Thiazole derivatives are known to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Result of Action

Thiazole derivatives are known to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

properties

IUPAC Name |

[1,3]thiazolo[4,5-c]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3S/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKJDWUBDFFEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[4,5-c]pyridine-2-carbonitrile | |

CAS RN |

1417816-59-1 |

Source

|

| Record name | [1,3]thiazolo[4,5-c]pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2916196.png)

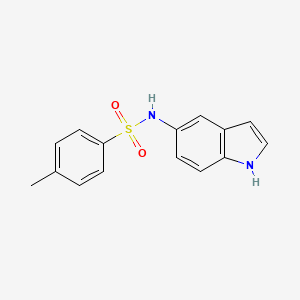

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2916198.png)

![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)

![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![N-(4-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2916202.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)

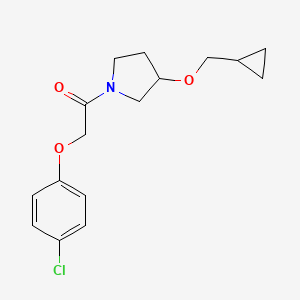

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)